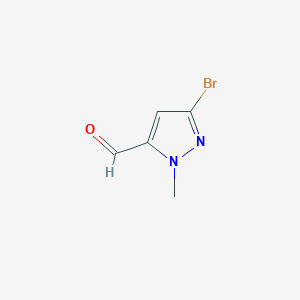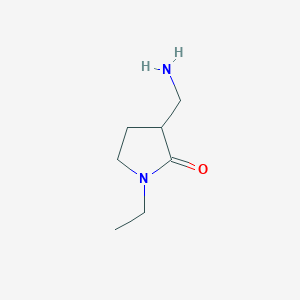
2-Chloro-6-isopropylnicotinaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-isopropylnicotinaldehyde consists of a heterocyclic ring with a chlorine atom and an isopropyl group attached to it. The exact structural details are not provided in the search results.Physical And Chemical Properties Analysis
CLIPNA has a melting point of -79.5°C and a boiling point of 262°C. Its solubility in water is low, while it is highly soluble in organic solvents such as chloroform and ethanol. The density of CLIPNA is 1.2±0.1 g/cm3 .Scientific Research Applications
Molecular Structure Studies
- Electron-Diffraction Study of Molecular Structures : Research on similar compounds like 2-chlorobenzaldehyde has involved gas-phase electron diffraction to understand their molecular structures, focusing on cis and trans conformers and bond distances and angles (Schāfer, Samdal, & Hedberg, 1976).
Synthesis Processes
- Synthesis Methods : There are studies on the synthesis processes of related chlorobenzaldehydes, which could provide insights into the synthesis of 2-Chloro-6-isopropylnicotinaldehyde. For instance, the synthesis of 2,6-Dichlorobenzaldehyde involves chlorination and hydrolysis (Li Rui-xiang, 2003).
Chemical Characterization and Applications
- Electrochemical Synthesis and Characterization : Studies on electrochemical behavior and reduction of similar compounds can provide insights into the characterization of 2-Chloro-6-isopropylnicotinaldehyde (Ritu Saharan, 2018).
- Chemical Reactions and Antiviral Activity : Research on nicotinaldehyde and its reactions can be relevant to understand the chemical properties and potential applications of 2-Chloro-6-isopropylnicotinaldehyde (Attaby et al., 2007).
- Applications in Pharmaceuticals and Other Industries : Some chlorobenzaldehydes are important raw materials in pharmaceuticals, pesticides, cosmetics, and dyestuffs, suggesting potential applications for 2-Chloro-6-isopropylnicotinaldehyde (Han Zhi, 2002).
Advanced Chemical Synthesis Techniques
- Lithiation Techniques : Studies on lithiation of chloropyridines can be relevant to the synthesis of chlorinated pyridinic compounds, potentially applicable to 2-Chloro-6-isopropylnicotinaldehyde (Choppin, Gros, & Fort, 2000).
- Synthesis of Anhydro Sugars : The use of chloroimidazolinium chloride in synthesizing anhydro sugars could offer insights into new synthetic pathways for similar chlorinated compounds (Tanaka et al., 2009).
Specific Chemical Reactions
- Reactions with Trimethylaluminum : Research on the reactions of methylenebis compounds with trimethylaluminum, leading to polymerization catalysts, could be relevant to similar reactions with 2-Chloro-6-isopropylnicotinaldehyde (Huei-ling Chen et al., 2001).
properties
IUPAC Name |
2-chloro-6-propan-2-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6(2)8-4-3-7(5-12)9(10)11-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCILDNPJUGCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1380747.png)




![Amino[4-(isopropylsulfanyl)phenyl]acetic acid](/img/structure/B1380753.png)
![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)